

Technical Guide: 2-[4-(Trifluoromethyl)phenyl]benzaldehyde (CAS 84392-23-4)

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Compound of Interest

Compound Name: 2-[4-(Trifluoromethyl)phenyl]benzaldehyde

Cat. No.: B1304073

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An In-depth Profile for Chemical Research and Development

Abstract

This technical guide provides a comprehensive overview of **2-[4-(trifluoromethyl)phenyl]benzaldehyde** (CAS No. 84392-23-4), a biaryl carbaldehyde of significant interest in organic synthesis. The document details its chemical identity, physicochemical properties, reactivity, and safety protocols. Intended for researchers, chemists, and professionals in drug development, this guide consolidates available data to support the compound's application as a versatile synthetic intermediate. A proposed, chemically sound synthesis workflow is presented, reflecting standard methodologies for the formation of its core structure.

Chemical Identity and Physicochemical Properties

2-[4-(Trifluoromethyl)phenyl]benzaldehyde is an organic compound characterized by a benzaldehyde ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group.^[1] Its unique structure, featuring the strongly electron-withdrawing trifluoromethyl (CF₃) group, makes it a valuable building block for creating more complex molecules in the pharmaceutical and materials science sectors.^{[2][3]}

The key identifying and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **2-[4-(Trifluoromethyl)phenyl]benzaldehyde**

Property	Value	Reference
CAS Number	84392-23-4	[1][3][4]
IUPAC Name	2-[4-(Trifluoromethyl)phenyl]benzaldehyde	[1]
Synonyms	4'-(Trifluoromethyl)biphenyl-2-carbaldehyde	[1]
Molecular Formula	C ₁₄ H ₉ F ₃ O	[1][3]
Molecular Weight	250.22 g/mol	[5]
Appearance	Crystalline powder	[3]
Purity	Typically ≥97%	[3]

| Storage | Store at room temperature, well-sealed. For long-term storage, -20°C is recommended. |[3][5] |

Spectroscopic Data Profile

While specific, published spectra for this compound are not readily available, its structure allows for the prediction of key spectroscopic features.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show complex signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. A distinct singlet for the aldehyde proton (-CHO) would appear further downfield, typically in the range of 9.5-10.5 ppm.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon of the aldehyde at approximately 190 ppm. Multiple signals would be present in the aromatic region (120-150 ppm), with the carbon of the CF₃ group showing a quartet due to C-F coupling.

- **^{19}F NMR Spectroscopy:** The fluorine NMR spectrum would be simplest, showing a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be dominated by a strong carbonyl ($\text{C}=\text{O}$) stretching band around 1700 cm^{-1} . Aromatic C-H and C=C stretching vibrations would also be prominent.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M^+) corresponding to its molecular weight of approximately 250.22.

Reactivity and Synthetic Applications

The chemical behavior of **2-[4-(trifluoromethyl)phenyl]benzaldehyde** is governed by its two primary functional groups: the aldehyde and the trifluoromethyl-substituted biaryl system.

- **Electrophilicity:** The trifluoromethyl group is a powerful electron-withdrawing group.^[6] This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making the compound highly reactive toward nucleophiles.^{[2][6]}
- **Common Reactions:** As an aldehyde, it is an excellent substrate for a variety of fundamental organic reactions, including:
 - Wittig olefination
 - Aldol condensation
 - Reductive amination to form secondary amines^[6]
 - Oxidation to the corresponding carboxylic acid
 - Reduction to the corresponding benzyl alcohol
- **Applications:** Its primary role is as a synthetic intermediate or building block.^[3] It can be used to introduce the 4'-(trifluoromethyl)biphenyl-2-yl moiety into larger, more complex target molecules. It may also serve as a reference standard for drug impurities in pharmaceutical quality control.^[5]

Proposed Synthesis Workflow

While specific industrial preparation methods for this exact isomer are proprietary, a logical and robust laboratory-scale synthesis can be achieved via a Suzuki-Miyaura cross-coupling reaction. This is a standard and highly effective method for constructing biaryl systems. The proposed workflow involves coupling a boronic acid derivative with an aryl halide.

Experimental Protocol: Proposed Suzuki-Miyaura Coupling

Objective: To synthesize **2-[4-(trifluoromethyl)phenyl]benzaldehyde** from 2-formylphenylboronic acid and 1-bromo-4-(trifluoromethyl)benzene.

Materials:

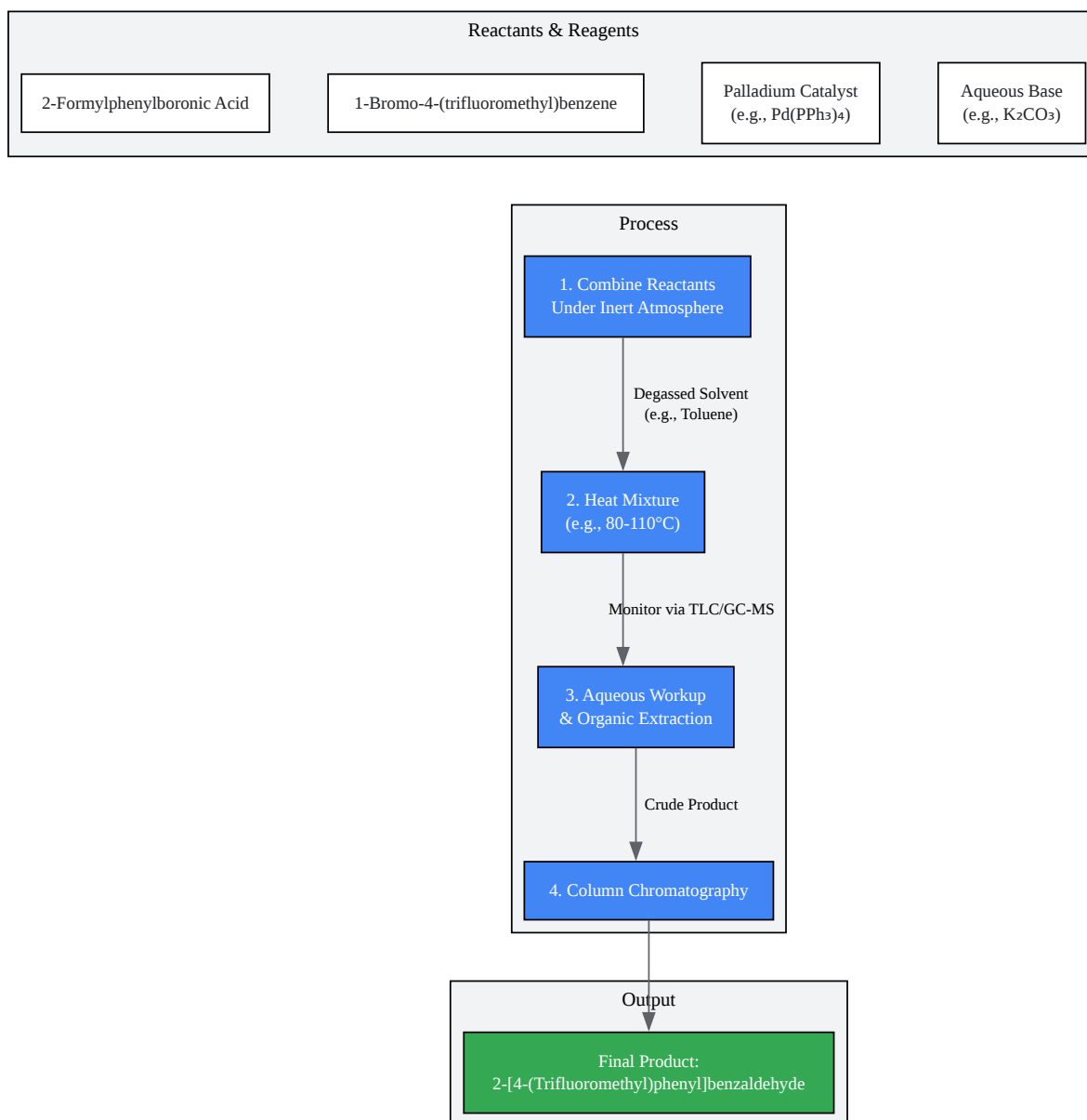
- 2-Formylphenylboronic acid
- 1-Bromo-4-(trifluoromethyl)benzene
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3)
- Solvent system (e.g., Toluene/Water, Dioxane/Water, or DME)
- Inert gas (Argon or Nitrogen)

Methodology:

- **Reaction Setup:** A dried reaction flask is charged with 2-formylphenylboronic acid (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.1 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
- **Solvent Addition:** The chosen solvent system is degassed and added to the flask under an inert atmosphere.
- **Reaction Conditions:** The mixture is heated, typically between 80-110°C, and stirred vigorously until reaction completion is observed (monitored by TLC or GC-MS).

- Workup: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure. The crude residue is then purified using silica gel column chromatography to yield the final product, **2-[4-(trifluoromethyl)phenyl]benzaldehyde**.

The logical flow of this common synthetic approach is visualized in the diagram below.



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Caption: Proposed Suzuki Coupling Workflow for Synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. While a specific, detailed safety data sheet (SDS) for this compound is not universally available, data from structurally similar benzaldehyde derivatives provide a strong basis for safe handling protocols.

Table 2: Hazard Identification and Safe Handling Recommendations

Category	Recommendation	Reference
Health Hazards	May cause skin, eye, and respiratory system irritation. Harmful if swallowed or inhaled.	[7] [8] [9]
Personal Protective Equipment (PPE)	Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.	[10]
Handling	Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and contact with skin and eyes. Wash hands thoroughly after handling.	[8] [9] [10]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, open flames, and incompatible materials like strong oxidizing or reducing agents.	[7] [10]
Fire Fighting	Use carbon dioxide (CO ₂), dry chemical powder, or appropriate foam for extinction.	[10]

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [\[\[10\]](#) |

Conclusion

2-[4-(Trifluoromethyl)phenyl]benzaldehyde, CAS 84392-23-4, is a specialized chemical intermediate with significant potential in synthetic chemistry. Its enhanced electrophilicity and biaryl structure make it an attractive precursor for the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational technical information required for its safe handling, application, and synthesis, serving as a valuable resource for the scientific community.

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